molecular formula C13H13N3O5 B3009750 dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 4953-05-3

dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B3009750
CAS No.: 4953-05-3
M. Wt: 291.263
InChI Key: SOBMTRSVEPVWSI-UHFFFAOYSA-N
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Description

Dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative featuring a 4-methoxyphenyl substituent at the N1 position and two methyl ester groups at the 4- and 5-positions of the triazole ring.

Properties

IUPAC Name

dimethyl 1-(4-methoxyphenyl)triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5/c1-19-9-6-4-8(5-7-9)16-11(13(18)21-3)10(14-15-16)12(17)20-2/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBMTRSVEPVWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 4-methoxyphenyl azide with appropriate alkyne derivatives under copper-catalyzed conditions. The resulting triazole structure is characterized by various spectroscopic techniques including NMR and mass spectrometry. For instance, the compound has been identified with a molecular formula of C13H14N4O4 and a molecular weight of 278.27 g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It exhibits significant antiproliferative activity against several cancer cell lines. For example:

  • Cell Lines Tested : The compound was evaluated against leukemia cell lines such as K-562 and HL-60.
  • Mechanism of Action : It induces apoptosis in these cells by causing DNA fragmentation and reducing mitochondrial membrane potential. These effects are associated with morphological changes indicative of apoptosis (e.g., membrane blebbing and chromatin condensation) .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties . The triazole moiety is known for its activity against various pathogens:

  • Fungal Inhibition : Triazoles are commonly used as antifungal agents. This compound has demonstrated effectiveness against certain fungal strains, although specific data on its efficacy compared to established antifungals is still being researched .

Case Studies and Research Findings

Several studies have documented the biological activity of related triazole compounds, providing insights into the mechanisms and efficacy of this compound:

StudyCompoundActivityFindings
4aAntiproliferativeInduced apoptosis in Jurkat T-cells; comparable to doxorubicin
(E)-N′-(2,4-dichlorobenzylidene)CytotoxicityEffective against various cancer cell lines; mechanism involves DNA damage
Various triazolesAntifungalDemonstrated broad-spectrum antifungal activity against clinical isolates

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. Specifically, compounds containing the triazole moiety have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, research indicates that dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can act as a scaffold for developing novel anticancer agents by modifying its structure to enhance potency against specific cancer types .

Antimicrobial Properties

Triazole derivatives are also recognized for their antimicrobial activities. The presence of the methoxyphenyl group in this compound contributes to its effectiveness against a range of pathogens, including bacteria and fungi. Studies have reported that this compound exhibits promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Carbonic Anhydrase Inhibition

Another significant application of triazole derivatives is their role as carbonic anhydrase inhibitors. Research has indicated that compounds similar to this compound can effectively inhibit carbonic anhydrase II, an enzyme involved in various physiological processes including respiration and acid-base balance . This inhibition could lead to therapeutic applications in treating conditions like glaucoma and epilepsy.

Fungicides

The agricultural sector has seen the incorporation of triazole compounds as fungicides due to their ability to disrupt fungal cell membranes and inhibit ergosterol biosynthesis. This compound has been evaluated for its efficacy against plant pathogenic fungi, showing potential as a protective agent in crop management strategies .

Plant Growth Regulators

Beyond fungicidal properties, triazoles are also investigated for their role as plant growth regulators. They can modulate plant growth responses by influencing hormone levels and metabolic pathways. This dual functionality enhances their applicability in sustainable agricultural practices.

Polymer Chemistry

In material science, the incorporation of triazole structures into polymers is being explored for developing advanced materials with enhanced thermal stability and mechanical properties. This compound can serve as a building block for synthesizing new polymeric materials with tailored functionalities for applications in coatings and adhesives .

Sensors

Triazole derivatives have also been investigated for use in sensor technology due to their electronic properties. The ability of this compound to form complexes with metal ions makes it a candidate for developing sensors that detect environmental pollutants or biological markers .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Inhibition of cancer cell proliferation; potential for drug development
Antimicrobial Properties Effective against Staphylococcus aureus and Escherichia coli
Carbonic Anhydrase Inhibition Inhibition of carbonic anhydrase II; implications for treating glaucoma
Agricultural Fungicides Efficacy against plant pathogenic fungi; potential in crop management
Polymer Chemistry Enhanced thermal stability; applications in coatings
Sensor Technology Metal ion complexation; potential for environmental sensing

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., bromo, chloro) and electron-donating groups (e.g., methoxy) influence reaction kinetics. Bromophenyl derivatives achieve high yields rapidly (3 min) due to favorable cycloaddition reactivity .
  • Bulkier substituents (e.g., benzothiazole-piperazine) require multi-step synthesis but retain high yields under eco-friendly conditions .
  • Ethyl esters (e.g., diethyl derivatives) often involve longer reaction times, possibly due to steric effects .

Spectroscopic Properties

1H-NMR and 13C-NMR data highlight distinct peaks for ester groups and substituents:

  • Methyl esters : Singlets at δH 3.97–4.00 ppm; carbonyl carbons at δC ~168.2–168.5 ppm .
  • Ethyl esters : Multiplets at δH 1.24–1.33 (CH3) and δH 4.29–4.39 (CH2); ethoxy carbons at δC 14.1–14.4 ppm .
  • Aryl substituents : Methoxy groups (δC ~55–60 ppm) and halogenated aryl carbons (e.g., bromo at δC ~120–130 ppm) show distinct shifts .

Key Observations :

  • Electron-withdrawing groups (e.g., chloro, bromo) enhance enzyme inhibition, likely due to increased electrophilicity .
  • Benzothiazole-piperazine hybrids show promise in anticancer research, possibly due to improved cellular uptake .

Stability and Photolysis

  • Diethyl 1-(1-naphthyl) derivatives exhibit slower photodegradation rates compared to dimethyl analogs, suggesting methyl esters may offer superior stability under UV exposure .
  • Methoxy groups could further enhance stability by reducing oxidative degradation, though direct evidence is lacking in the provided data.

Q & A

Q. Table 1: Representative Synthesis Conditions

ParameterTypical RangeImpact on Yield
Reaction Time4–18 hoursLonger times improve cyclization but risk decomposition
Temperature80–120°C (reflux)Higher temps accelerate kinetics but may degrade sensitive groups
SolventDMSO, ethanolPolar aprotic solvents enhance solubility of intermediates

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Answer:

  • X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.32–1.38 Å), angles (e.g., N1–N2–N3: 108.01°), and torsional parameters (e.g., C10–N1–N2–N3: −0.86°) to confirm regiochemistry .
  • NMR Spectroscopy : 1^1H NMR identifies methoxy protons (δ 3.68–3.78 ppm) and aromatic protons (δ 6.5–7.43 ppm) . 13^{13}C NMR distinguishes carbonyl carbons (δ 165–170 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 312.1348) with <1 ppm error .

Q. Table 2: Key Crystallographic Data

ParameterValue (Example)Significance
Space GroupTriclinic, P1P1Confirms molecular packing
Unit Cell Dimensionsa=8.0504a = 8.0504 Å, α=106.426α = 106.426^\circReveals lattice symmetry
RR-Factor0.015Indicates high data accuracy

Advanced: How do computational methods like quantum chemical calculations aid in predicting the reactivity and stability of this triazole derivative?

Answer:

  • Reaction Path Search : Quantum mechanics (e.g., DFT) models transition states and intermediates for cycloaddition, identifying regioselectivity (e.g., 1,4- vs. 1,5-triazole formation) .
  • Stability Prediction : HOMO-LUMO gaps (e.g., ~4.5 eV) correlate with electrophilicity; Mulliken charges highlight reactive sites (e.g., C4/C5 carboxylates) .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., ethanol vs. DMSO) by calculating solvation free energy .

Advanced: What strategies can resolve discrepancies in biological activity data across different studies on similar triazole derivatives?

Answer:

  • Assay Standardization : Control variables like cell line (e.g., HeLa vs. HEK293), incubation time, and solvent (DMSO concentration ≤0.1%) to minimize variability .
  • Structural-Activity Analysis : Compare substituent effects (e.g., 4-methoxyphenyl vs. 2,4-dichlorophenoxy) using multivariate regression .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC50_{50} values) to identify outliers and consensus trends .

Advanced: How can factorial design optimize the synthesis parameters for this compound to enhance reproducibility?

Answer:
A 2k2^k factorial design evaluates variables (e.g., temperature, catalyst loading, solvent ratio):

  • Factors : Temperature (80°C vs. 120°C), Cu(I) concentration (5 mol% vs. 10 mol%).
  • Response Surface : Maximizes yield while minimizing byproducts. For example, higher Cu(I) loading may reduce reaction time but increase purification difficulty .
  • Interaction Effects : ANOVA identifies synergies (e.g., ethanol/DMSO mixtures improve both solubility and reaction rate) .

Advanced: What are the challenges in correlating the compound's electronic structure (from X-ray data) with its reactivity in nucleophilic or electrophilic reactions?

Answer:

  • Steric Effects : Bulky 4-methoxyphenyl groups hinder nucleophilic attack at C4/C5, despite electron-withdrawing carboxylates .
  • Hydrogen Bonding : Intra-molecular O–H···O bonds (e.g., O5–H9A: 2.12 Å) stabilize the triazole core but reduce accessibility for electrophiles .
  • Torsional Strain : Dihedral angles (e.g., C10–N1–N2–N3: −0.86°) influence conjugation between the triazole and methoxyphenyl groups, modulating resonance effects .

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